2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one
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Overview
Description
2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one is a synthetic organic compound that belongs to the class of imidazoles This compound is characterized by the presence of an amino group, a fluorophenyl group, and a phenyl group attached to an imidazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazolone Ring: The initial step involves the cyclization of appropriate precursors to form the imidazolone ring. This can be achieved through the reaction of an α-amino acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzyl halide.
Addition of the Phenyl Group: The phenyl group is typically added through a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The amino group and the fluorophenyl group can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Benzyl halides, alkylating agents
Major Products Formed
Oxidation: Oxo derivatives of the imidazolone ring
Reduction: Reduced forms of the imidazolone ring
Substitution: Substituted imidazolone derivatives
Scientific Research Applications
2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-phenyl-4,5-dihydro-1H-imidazol-4-one: Lacks the fluorophenyl group, which may affect its chemical reactivity and biological activity.
2-Amino-5-[(4-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one: Similar structure but with the fluorine atom in a different position, potentially leading to different properties.
Uniqueness
2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one is unique due to the specific positioning of the fluorophenyl group, which can influence its chemical behavior and interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-amino-4-[(3-fluorophenyl)methyl]-4-phenyl-1H-imidazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c17-13-8-4-5-11(9-13)10-16(12-6-2-1-3-7-12)14(21)19-15(18)20-16/h1-9H,10H2,(H3,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWCFCPVEBFGFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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